1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
This compound is a urea derivative, which means it contains a functional group with the pattern (R1)(R2)N-CO-N(R3)(R4), where R1, R2, R3, and R4 are organic groups or hydrogen. In this case, one of the organic groups is a tert-butyl isoxazole, and another is a trifluoromethyl phenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate isoxazole amine with a phenyl isocyanate. The exact methods and conditions would depend on the specific reagents used and could be quite complex.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea group, the isoxazole ring, the tert-butyl group, the phenyl ring, and the trifluoromethyl group. These different groups would have different effects on the compound’s physical and chemical properties.Chemical Reactions Analysis
As a urea derivative, this compound might participate in reactions typical of ureas, such as hydrolysis. The isoxazole ring might undergo reactions at the nitrogen atom or the adjacent carbon. The phenyl and tert-butyl groups are generally quite stable but could potentially participate in reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole ring, the phenyl ring, and the trifluoromethyl group might make the compound relatively nonpolar and lipophilic, which could affect its solubility and reactivity.Scientific Research Applications
FLT3 Inhibitors for Drug Resistance Mutations
The discovery of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives has marked a significant advancement in overcoming drug resistance mutations, particularly the secondary D835Y and F691L mutations in FLT3 inhibitors. The compound exhibits potent inhibitory concentrations against FLT3-ITD, FLT3-ITD/F691L, and FLT3-ITD/D835Y, suggesting its potential as a lead compound for further in-depth studies in targeted cancer therapies (G. Zhang et al., 2020).
Synthesis of Urea Derivatives
Research has also focused on the synthesis of urea derivatives, such as the efficient synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives. These compounds, a novel type of p38 MAPK inhibitors, demonstrate the versatility of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea in the development of therapeutic agents (Xingzhou Li et al., 2009).
Antiarrhythmic and Hypotensive Activity
Another facet of research on this chemical compound includes studies on its derivatives for their antiarrhythmic and hypotensive properties. Compounds such as 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea have shown promising results, highlighting the compound's potential in the development of treatments for cardiovascular disorders (E. Chalina et al., 1998).
Antifungal and Antibacterial Activity
The chemical structure has also been explored for its antifungal and antibacterial activity. Research has led to the synthesis of derivatives that exhibit significant antibacterial and antifungal effects against a variety of microorganisms, indicating its potential application in the development of new antimicrobial agents (K. Sujatha et al., 2019).
Anti-CML Activity
A series of derivatives were synthesized for their potential activity against chronic myeloid leukemia (CML) through the PI3K/AKT signaling pathway. These studies suggest the compound's relevance in cancer research, particularly in the search for new therapeutic options for CML (Weiwei Li et al., 2019).
Safety And Hazards
Without specific data, it’s hard to say what the safety hazards of this compound might be. As with any chemical, it should be handled with appropriate precautions to avoid exposure and contamination.
Future Directions
The study of novel urea derivatives like this one could potentially lead to the discovery of new materials or pharmaceuticals. However, much more research would be needed to determine the potential applications of this specific compound.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such data or studies, I would be happy to help you interpret them.
properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-14(2,3)11-8-12(21-23-11)20-13(22)19-10-7-5-4-6-9(10)15(16,17)18/h4-8H,1-3H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYRYTTVTAYDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359647 |
Source
|
Record name | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
CAS RN |
304440-06-0 |
Source
|
Record name | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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